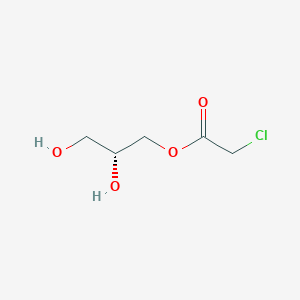

Acetic acid, chloro-, 2,3-dihydroxypropyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

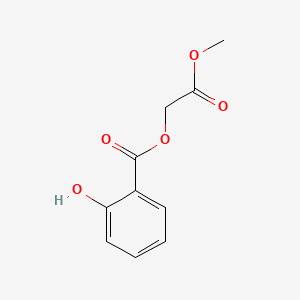

El ácido acético, cloro-, éster 2,3-dihidroxipropílico, también conocido como 2,3-dihidroxipropil 2-cloroacetato, es un compuesto químico con la fórmula molecular C5H9ClO4. Se caracteriza por la presencia de grupos cloro y dihidroxipropil unidos a un éster de ácido acético. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en diferentes campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido acético, cloro-, éster 2,3-dihidroxipropílico generalmente implica la esterificación del ácido cloroacético con glicerol. La reacción está catalizada por un ácido, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo. La reacción se puede representar de la siguiente manera:

ClCH2COOH+HOCH2CH(OH)CH2OH→ClCH2COOCH2CH(OH)CH2OH+H2O

Métodos de producción industrial

La producción industrial de este compuesto puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores continuos y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean pasos de purificación como la destilación y la cristalización para obtener el compuesto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido acético, cloro-, éster 2,3-dihidroxipropílico sufre diversas reacciones químicas, que incluyen:

Hidrólisis: El enlace éster se puede hidrolizar en condiciones ácidas o básicas para producir ácido cloroacético y glicerol.

Sustitución: El grupo cloro puede ser sustituido por nucleófilos como aminas o tioles, lo que lleva a la formación de nuevos compuestos.

Oxidación: Los grupos hidroxilo se pueden oxidar para formar los compuestos carbonílicos correspondientes.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, agua.

Sustitución: Nucleófilos como aminas, tioles; disolventes como etanol o agua.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Productos principales

Hidrólisis: Ácido cloroacético y glicerol.

Sustitución: Diversos ésteres sustituidos dependiendo del nucleófilo utilizado.

Oxidación: Compuestos carbonílicos correspondientes.

Aplicaciones en investigación científica

El ácido acético, cloro-, éster 2,3-dihidroxipropílico tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en reacciones de esterificación.

Biología: Se ha estudiado por sus posibles efectos sobre los sistemas biológicos y sus interacciones con biomoléculas.

Medicina: Se ha investigado por sus posibles propiedades terapéuticas y como precursor para la síntesis de fármacos.

Industria: Se utiliza en la producción de diversos productos químicos y materiales, incluidos polímeros y resinas.

Aplicaciones Científicas De Investigación

Acetic acid, chloro-, 2,3-dihydroxypropyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of various chemicals and materials, including polymers and resins.

Mecanismo De Acción

El mecanismo de acción del ácido acético, cloro-, éster 2,3-dihidroxipropílico implica su interacción con nucleófilos y electrófilos. El grupo cloro puede sufrir una sustitución nucleofílica, mientras que los grupos hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones. Estas propiedades lo convierten en un compuesto versátil en reacciones químicas y aplicaciones.

Comparación Con Compuestos Similares

Compuestos similares

Ácido octadecanoico, éster 2,3-dihidroxipropílico: Estructura similar pero con una cadena de carbono más larga.

Ésteres de glicerol: Compuestos con enlaces éster similares pero con diferentes grupos acilo.

Singularidad

El ácido acético, cloro-, éster 2,3-dihidroxipropílico es único debido a la presencia de grupos cloro y dihidroxipropil, que confieren reactividad y propiedades distintas. Esto lo hace valioso en aplicaciones sintéticas e industriales específicas.

Propiedades

Número CAS |

75508-30-4 |

|---|---|

Fórmula molecular |

C5H9ClO4 |

Peso molecular |

168.57 g/mol |

Nombre IUPAC |

[(2R)-2,3-dihydroxypropyl] 2-chloroacetate |

InChI |

InChI=1S/C5H9ClO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2/t4-/m1/s1 |

Clave InChI |

ZZFUAIXUSGVUMT-SCSAIBSYSA-N |

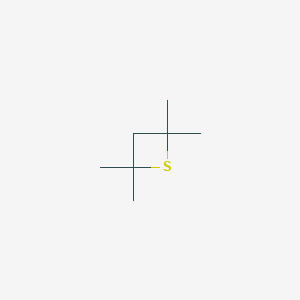

SMILES isomérico |

C([C@H](COC(=O)CCl)O)O |

SMILES canónico |

C(C(COC(=O)CCl)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)

![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)